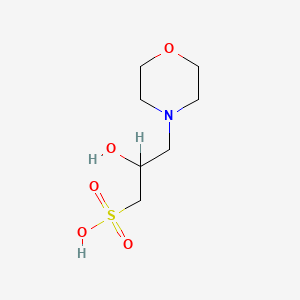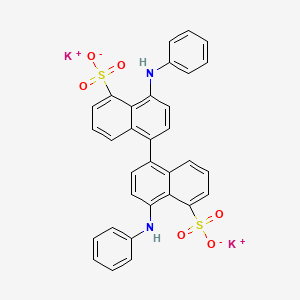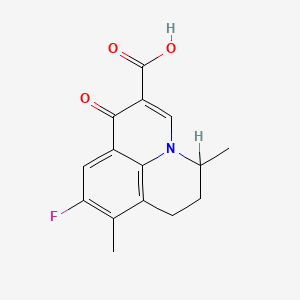
イバフロキサシン
概要
説明
Ibafloxacine is a fluoroquinolone antibiotic . It is formally approved for use in the European Union for veterinary medicine . It is a broad-spectrum antibiotic with bactericidal action against Gram-positive and Gram-negative bacteria .
Molecular Structure Analysis
Ibafloxacine’s molecular structure is characterized by a β-lactam ring found within the central structure of the drug molecule . The β-lactam structure is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme, also known as a penicillin-binding protein (PBP) .科学的研究の応用
獣医学
イバフロキサシン: は、犬や猫の細菌感染症の治療に特に広く使用されている獣医学において広く使用されています。 これは、グラム陽性菌とグラム陰性菌の広範囲にわたるスペクトルに対して効果的であり、動物の呼吸器、泌尿器、皮膚の感染症の管理に貴重な抗生物質となっています . その有効性と安全性プロファイルは十分に文書化されており、さまざまな動物種での使用が承認されています。
薬物動態研究
イバフロキサシンの薬物動態に関する研究では、さまざまな動物モデルにおけるその吸収、分布、代謝、および排泄を研究しています。 これらの研究は、体内での薬物の挙動を理解し、投与量レジメンを最適化し、毒性を引き起こすことなく効果的な治療レベルが達成されるようにすることに役立ちます . たとえば、ウサギにおける薬物動態研究は、時間の経過に伴う薬物の血漿濃度に関する洞察を提供し、適切な投与スケジュールの開発に役立ちます。
分析化学
イバフロキサシンは、生物学的サンプル中の濃度を正確に測定するための方法が開発されている分析化学研究の対象でもあります。 蛍光検出を伴う高速液体クロマトグラフィー(HPLC)は、血漿中のイバフロキサシンレベルを決定するために使用されるそのような方法の1つです . これらの分析技術は、薬物動態研究における薬物レベルのモニタリングと、製剤の品質管理を確保するために不可欠です。
作用機序
Ibafloxacin, also known as Ibafloxacine, is a synthetic antimicrobial substance of the fluoroquinolone class . It is a broad-spectrum antibiotic with bactericidal action against both Gram-positive and Gram-negative bacteria .
Target of Action
Ibafloxacin primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining superhelical twists in bacterial DNA molecules during replication or transcription .
Mode of Action
Ibafloxacin inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . It has a higher affinity for bacterial DNA gyrase than for mammalian . This selective inhibition disrupts the normal cell division process, leading to bacterial cell death .
Biochemical Pathways
The biochemical pathways affected by Ibafloxacin primarily involve DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, Ibafloxacin prevents the excessive supercoiling of DNA during these processes . This disruption in the normal functioning of these enzymes inhibits normal cell division, leading to the bactericidal action of Ibafloxacin .
Pharmacokinetics
The pharmacokinetics of Ibafloxacin in animals have been studied
Result of Action
The result of Ibafloxacin’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and transcription, Ibafloxacin disrupts normal bacterial cell division . This leads to the eradication of bacterial infections in the treated animal .
Action Environment
The action of Ibafloxacin can be influenced by various environmental factors. It’s important to note that the effectiveness of any antibiotic can be influenced by factors such as the presence of other medications, the health status of the animal, and the specific characteristics of the bacterial infection .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Ibafloxacine . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Ibafloxacin plays a significant role in biochemical reactions by inhibiting bacterial DNA gyrase, which is essential for the supercoiling of bacterial DNA . This inhibition prevents the replication and transcription of bacterial DNA, leading to the death of the bacterial cells. Ibafloxacin interacts with various biomolecules, including DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . The interaction between Ibafloxacin and these enzymes is characterized by the formation of a stable complex that prevents the re-ligation of the DNA strands, ultimately leading to bacterial cell death .
Cellular Effects
Ibafloxacin affects various types of cells and cellular processes, particularly in bacterial cells. It disrupts cell function by inhibiting DNA replication and transcription, leading to cell death . In addition to its bactericidal effects, Ibafloxacin can influence cell signaling pathways, gene expression, and cellular metabolism in bacteria. The inhibition of DNA gyrase and topoisomerase IV by Ibafloxacin results in the accumulation of DNA breaks, which triggers a cellular stress response and ultimately leads to cell death . In mammalian cells, Ibafloxacin has been shown to have minimal effects, as the target enzymes are not present in these cells .
Molecular Mechanism
The molecular mechanism of action of Ibafloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. Ibafloxacin binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands . This results in the accumulation of DNA breaks and ultimately leads to bacterial cell death. Additionally, Ibafloxacin can induce the SOS response in bacteria, a cellular stress response that further contributes to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ibafloxacin can change over time. The stability and degradation of Ibafloxacin can influence its efficacy and long-term effects on cellular function . Studies have shown that Ibafloxacin is stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to Ibafloxacin in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, which can reduce its effectiveness . Additionally, prolonged exposure to Ibafloxacin can result in changes in bacterial cell morphology and function .
Dosage Effects in Animal Models
The effects of Ibafloxacin vary with different dosages in animal models. In dogs, the recommended dosage of Ibafloxacin is 15 mg/kg given orally once daily for up to 10 days . At this dosage, Ibafloxacin is effective in treating respiratory tract infections, urinary tract infections, and dermal infections caused by susceptible pathogens . At higher doses, Ibafloxacin can cause toxic or adverse effects, including gastrointestinal disturbances, such as diarrhea and vomiting . In some cases, high doses of Ibafloxacin can also affect the central nervous system, leading to symptoms such as dizziness and seizures .
Metabolic Pathways
Ibafloxacin is metabolized in the liver, where it undergoes various biochemical transformations . The most abundant metabolite of Ibafloxacin is 8-hydroxy-ibafloxacin, which is also microbiologically active . Both Ibafloxacin and its metabolite act synergistically to exert their antibacterial effects . The metabolic pathways of Ibafloxacin involve the action of liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation . The metabolites of Ibafloxacin are excreted primarily through the kidneys .
Transport and Distribution
Ibafloxacin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lungs . Ibafloxacin interacts with transporters and binding proteins that facilitate its distribution within the body . The localization and accumulation of Ibafloxacin in specific tissues are influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of Ibafloxacin is primarily within the cytoplasm and the nucleus of bacterial cells . In bacterial cells, Ibafloxacin targets DNA gyrase and topoisomerase IV, which are located in the cytoplasm and associated with the bacterial chromosome . The activity and function of Ibafloxacin are influenced by its subcellular localization, as it needs to reach its target enzymes to exert its antibacterial effects . Additionally, post-translational modifications and targeting signals can direct Ibafloxacin to specific subcellular compartments .
特性
IUPAC Name |
7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKRGNXUIRKXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057853 | |
| Record name | Ibafloxacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91618-36-9 | |
| Record name | Ibafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91618-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibafloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091618369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibafloxacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53VPK9R0T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

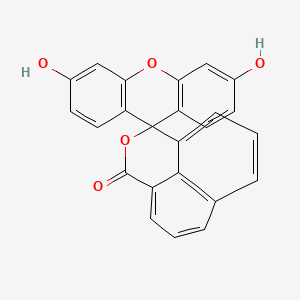
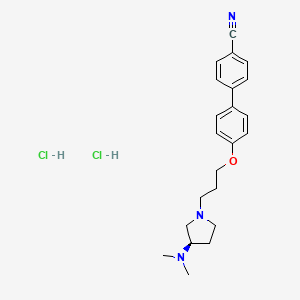
![5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide](/img/structure/B1662640.png)
![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)
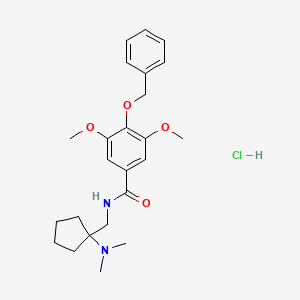
![2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1662645.png)
![3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B1662652.png)



